molecular formula C16H19NO3 B11541785 ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B11541785
M. Wt: 273.33 g/mol
InChI Key: LUAUXOKBYPFMSW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group, a methoxyphenyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with ethyl 4-bromo-2-methoxybenzoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H19NO3/c1-5-20-16(18)15-11(3)17-10(2)14(15)12-8-6-7-9-13(12)19-4/h6-9,17H,5H2,1-4H3

InChI Key

LUAUXOKBYPFMSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2OC)C)C

Origin of Product

United States

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